Product packaging for t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine(Cat. No.:CAS No. 67247-12-5)

t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine

Cat. No.: B013294
CAS No.: 67247-12-5
M. Wt: 509.7 g/mol
InChI Key: XOBRUPBUBNAFDI-BRLUZMBRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Met-Leu-Phe-OH is a high-value tripeptide derivative extensively utilized in immunological and pharmacological research, specifically in the study of neutrophil function and the formyl peptide receptor (FPR) system. This compound serves as a potent antagonist of the FPR1 receptor, a G protein-coupled receptor pivotal for neutrophil chemotaxis and activation in response to bacterial infection and tissue injury. Main Applications & Research Value: FPR Receptor Antagonism: The substitution of the native N-terminal formyl group with a tert-butyloxycarbonyl (Boc) group is a established strategy to convert potent FPR agonists (like fMLF) into effective antagonists. This property makes Boc-Met-Leu-Phe-OH an essential pharmacological tool for selectively inhibiting FPR1 to study neutrophil-related inflammatory pathways and for probing receptor structure-activity relationships. Inflammation Research: Researchers use this antagonist to modulate the immune response in models of sterile and infective inflammation, helping to elucidate the role of neutrophils in diseases such as periodontitis, sepsis, and autoimmune disorders. Peptide Synthesis & Drug Development: The compound acts as a key synthetic intermediate or a structural motif in the design and development of novel anti-inflammatory, peptide-based therapeutics and diagnostic agents. Mechanism of Action: Boc-Met-Leu-Phe-OH competitively binds to the FPR1 on human neutrophils but does not initiate the intracellular signaling cascades that lead to superoxide anion production, chemotaxis, and degranulation. By occupying the receptor, it effectively blocks the action of potent agonists like fMLF, thereby suppressing neutrophil activation and allowing for the study of down-stream inflammatory processes. Note: This product is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39N3O6S B013294 t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine CAS No. 67247-12-5

Properties

CAS No.

67247-12-5

Molecular Formula

C25H39N3O6S

Molecular Weight

509.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H39N3O6S/c1-7-16(2)20(22(30)26-19(23(31)32)15-17-11-9-8-10-12-17)28-21(29)18(13-14-35-6)27-24(33)34-25(3,4)5/h8-12,16,18-20H,7,13-15H2,1-6H3,(H,26,30)(H,27,33)(H,28,29)(H,31,32)/t16?,18-,19-,20+/m0/s1

InChI Key

XOBRUPBUBNAFDI-BRLUZMBRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

sequence

MXF

Synonyms

BOC-Met-Leu-Phe
Boc1 peptide
N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine
t-boc-MLP
t-butyloxycarbonyl-1-methionyl-1-leucyl-1-phenylatanine
t-butyloxycarbonyl-methionyl-leucyl-phenylalanine

Origin of Product

United States

Synthetic Methodologies and Peptide Chemistry of Boc Met Leu Phe Oh

Strategies for Boc-Met-Leu-Phe-OH Synthesis

The synthesis of Boc-Met-Leu-Phe-OH involves the formation of peptide bonds between Boc-protected methionine, leucine (B10760876), and phenylalanine. This is typically achieved by activating the carboxyl group of one amino acid and coupling it with the free amino group of another. Both solid-phase and solution-phase methods can be employed, each offering distinct advantages. thaiscience.inforsc.org

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a widely used technique for peptide assembly. sigmaaldrich.comthaiscience.inforsc.orgmasterorganicchemistry.com In SPPS, the peptide chain is built sequentially while anchored to an insoluble polymeric support (resin). sigmaaldrich.compeptide.com20.210.105 This approach simplifies purification, as excess reagents and by-products can be removed by simple washing steps. rsc.org20.210.105 Two primary strategies for N-α-protection are utilized in SPPS: Fmoc-based and Boc-based chemistry. sigmaaldrich.compeptide.compeptide.com

The Fmoc (9-fluorenylmethoxycarbonyl) strategy employs a base-labile protecting group for the N-α amine. sigmaaldrich.compeptide.compeptide.com In the synthesis of a peptide like Boc-Met-Leu-Phe-OH using an Fmoc-based approach, the C-terminal amino acid (phenylalanine) is typically attached to the solid support first. peptide.combeilstein-journals.org Fmoc-Phe-OH, with its carboxyl group activated, is coupled to the resin. beilstein-journals.org After coupling, the Fmoc group is removed using a mild base, such as piperidine, to expose the free amino group of phenylalanine. sigmaaldrich.comthermofisher.compeptide.combeilstein-journals.org The next Fmoc-protected amino acid (Fmoc-Leu-OH) is then coupled to the resin-bound phenylalanine. beilstein-journals.org This cycle of deprotection and coupling is repeated for the methionine residue, using Fmoc-Met-OH. beilstein-journals.org

For the synthesis of Boc-Met-Leu-Phe-OH, the final coupling step would involve Boc-Met-OH instead of Fmoc-Met-OH, ensuring the Boc group remains on the N-terminus of methionine. After the peptide chain (Boc-Met-Leu-Phe) is assembled on the resin, it is cleaved from the solid support, typically using a mild acid like trifluoroacetic acid (TFA). nih.gov Side-chain protecting groups, if used, are often removed simultaneously during the cleavage step in Fmoc chemistry, as they are usually acid-labile (e.g., tert-butyl-based or trityl-based). peptide.compeptide.comluxembourg-bio.com

Research findings indicate that Fmoc-based synthesis can be efficient, with studies demonstrating quantitative conversion in coupling steps using reagents like DIC/HOBt. beilstein-journals.orgresearchgate.net Compared to older Boc protocols, Fmoc methods can offer shorter reaction times and milder conditions. beilstein-journals.orgnih.gov

The Boc (tert-butyloxycarbonyl) strategy utilizes an acid-labile protecting group for the N-α amine. sigmaaldrich.compeptide.compeptide.com In Boc-based SPPS, the C-terminal amino acid (phenylalanine) is attached to the resin, often as a benzyl (B1604629) ester linkage via a chloromethyl group on the resin. 20.210.105 The N-α position of phenylalanine is protected with a Boc group (Boc-Phe-OH). osti.gov After coupling, the Boc group is removed using a strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane. peptide.com20.210.105peptide.com This deprotection step generates a free amino group on the resin-bound amino acid. peptide.com20.210.105 The next Boc-protected amino acid (Boc-Leu-OH) is then coupled to the deprotected amine using coupling reagents like DCC or DIC. masterorganicchemistry.com20.210.105 This deprotection and coupling cycle is repeated for the methionine residue using Boc-Met-OH.

For the synthesis of Boc-Met-Leu-Phe-OH using a Boc strategy, the final amino acid added would be Boc-Met-OH. After the peptide chain is complete, the peptide is cleaved from the resin and fully deprotected. sigmaaldrich.com A significant challenge of the Boc method is the requirement for highly acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for the final cleavage from the resin and removal of side-chain protecting groups (which are typically benzyl-based and acid-stable). sigmaaldrich.commasterorganicchemistry.compeptide.com20.210.105nih.govspringernature.com This necessitates specialized, HF-resistant equipment. luxembourg-bio.comnih.govspringernature.com

Despite the challenges associated with HF cleavage, Boc-based SPPS has been successfully applied to the synthesis of various peptides and can be advantageous for hydrophobic sequences. luxembourg-bio.comnih.govspringernature.com

Precursor Amino Acid Derivatives in Boc-Met-Leu-Phe-OH Synthesis

The synthesis of Boc-Met-Leu-Phe-OH relies on the availability of appropriately protected amino acid derivatives, particularly those with N-α protection. The Boc group plays a crucial role in this process. peptide.com

N-α-Protection Strategies: The Role of the Boc Group

The primary function of the N-α-protecting group in peptide synthesis is to prevent the amino group of an amino acid from reacting with itself or with other activated carboxyl groups, ensuring that peptide bond formation occurs only at the desired position. thermofisher.compeptide.compeptide.com The Boc group is a widely used temporary N-α-protecting group in both solid-phase and solution-phase peptide synthesis. sigmaaldrich.comthermofisher.compeptide.comorganic-chemistry.org

The Boc group is introduced by reacting an amino acid with Boc anhydride (B1165640) ((Boc)₂O) in the presence of a base. organic-chemistry.org It is stable to nucleophiles and bases, which is essential for coupling reactions where basic conditions might be employed or where amino acid side chains contain nucleophilic groups. organic-chemistry.org The key characteristic of the Boc group is its lability to acid. sigmaaldrich.comthermofisher.compeptide.compeptide.comorganic-chemistry.org Treatment with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents, cleaves the Boc group, releasing the free amino group ready for the next coupling step. thermofisher.commasterorganicchemistry.compeptide.com20.210.105peptide.comorganic-chemistry.org This acid lability is the basis of the Boc strategy in SPPS and is also utilized for N-terminal deprotection in solution phase synthesis. masterorganicchemistry.comresearchgate.net

In the context of Boc-Met-Leu-Phe-OH synthesis, Boc-Met-OH is a direct precursor, providing the Boc-protected methionine residue at the N-terminus. sigmaaldrich.com For the incorporation of leucine and phenylalanine, their N-α positions would be protected during coupling steps in both Boc and Fmoc SPPS, although the final product requires the Boc group only on methionine. In a Boc SPPS approach to synthesize Boc-Met-Leu-Phe-OH, Boc-Phe-OH and Boc-Leu-OH would be used sequentially, with the Boc group being removed after each coupling except for the final methionine residue. In an Fmoc SPPS approach, Fmoc-Phe-OH and Fmoc-Leu-OH would be used, with Fmoc removal after each step, followed by coupling with Boc-Met-OH.

The selective removal of the Boc group under acidic conditions, while other protecting groups (such as benzyl-based side-chain protection in Boc chemistry) remain intact, is a fundamental principle enabling the stepwise assembly of the peptide chain. peptide.com20.210.105 The orthogonal nature of protecting group strategies, where different protecting groups are removed under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc), is critical for the successful synthesis of complex peptides. peptide.compeptide.comorganic-chemistry.org

Activation and Coupling Reagents in Tripeptide Formation

The formation of peptide bonds during the synthesis of tripeptides like Boc-Met-Leu-Phe-OH involves the use of activation and coupling reagents. These reagents facilitate the condensation reaction between the carboxyl group of one amino acid and the amino group of another, leading to the formation of an amide bond. bachem.comnih.gov A key challenge in this process is preventing racemization, the loss of chiral integrity at the α-carbon of the activated amino acid residue. nih.govuni-kiel.de

In peptide synthesis, the carboxyl group of the amino acid to be coupled is typically activated to form a more reactive intermediate, such as an active ester. nih.gov This activated species is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain or the next amino acid. Various coupling reagents have been developed to achieve this activation efficiently and with minimal racemization.

While specific details regarding the precise activation and coupling reagents used exclusively for Boc-Met-Leu-Phe-OH synthesis were not extensively detailed in the search results, general peptide synthesis methodologies provide insight into commonly employed reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used coupling agents. beilstein-journals.orggoogle.comias.ac.inrsc.org These are often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction rates. uni-kiel.debeilstein-journals.orggoogle.comrsc.org Uronium-based reagents, such as HATU and TBTU, are also effective coupling agents, particularly in solid-phase peptide synthesis. nih.govrsc.orgrsc.org

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the synthesized peptide. Factors such as solvent, temperature, and the presence of a base also play crucial roles in optimizing the coupling reaction and minimizing unwanted side reactions. uni-kiel.dersc.org For instance, tertiary amines like DIEA (diisopropylethylamine) and NMM (N-methylmorpholine) are commonly used bases in peptide synthesis. uni-kiel.deias.ac.in

Purification and Characterization of Synthetic Boc-Met-Leu-Phe-OH

Following chemical synthesis, purification and characterization are essential steps to obtain Boc-Met-Leu-Phe-OH of sufficient purity for research applications. Synthetic peptide mixtures often contain impurities, including unreacted starting materials, truncated sequences, and byproducts arising from incomplete couplings or side reactions. ajpamc.com

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the purification and analysis of synthetic peptides. beilstein-journals.orgrsc.orgajpamc.comresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, separating peptides based on their hydrophobicity. researchgate.netmdpi.com The use of specific gradients of mobile phases, often consisting of water and an organic solvent (such as acetonitrile) with a small percentage of trifluoroacetic acid (TFA), allows for the separation of the desired peptide from impurities. rsc.org Preparative HPLC can be employed to isolate larger quantities of the purified peptide. rsc.orgajpamc.com

Characterization of the synthetic Boc-Met-Leu-Phe-OH confirms its identity, purity, and structural integrity. Techniques commonly used for peptide characterization include mass spectrometry (MS) to determine the molecular weight and confirm the amino acid sequence, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide detailed structural information. rsc.orgresearchgate.net Amino acid analysis can also be performed to confirm the ratio of the constituent amino acids after hydrolysis of the peptide. ias.ac.in Techniques like thin-layer chromatography (TLC) can be used for monitoring reaction progress and assessing purity during synthesis. ias.ac.in

Detailed research findings often include analytical data such as HPLC chromatograms showing the purity of the final product, and mass spectra confirming the expected molecular mass. For instance, analytical HPLC can show the elution time and peak area percentage of the target peptide, indicating its purity level. rsc.orgajpamc.com

Stability and Solubility Considerations for Research Applications

The stability and solubility of Boc-Met-Leu-Phe-OH are important factors for its handling, storage, and application in various research settings. The presence of the Boc protecting group is reported to enhance the stability and solubility of the peptide. chemimpex.comcymitquimica.comscbt.com

Boc-Met-Leu-Phe-OH is typically stored as a solid. Recommended storage conditions often involve low temperatures, such as -20°C, to maintain its stability over time. chemicalbook.commedchemexpress.com When prepared as a stock solution, storage at even lower temperatures, such as -80°C, is recommended for longer-term stability (e.g., 6 months), while storage at -20°C is suitable for shorter periods (e.g., 1 month) in a sealed container away from moisture. medchemexpress.com

The stability of the peptide in solution can be influenced by factors such as pH, temperature, and the presence of enzymes or other reactive species. For research applications, it is often necessary to prepare fresh solutions or store stock solutions under conditions that minimize degradation. The inherent stability provided by the Boc group and the peptide backbone contributes to its utility in research. chemimpex.comcymitquimica.comscbt.com

Molecular Interactions and Receptor Pharmacology of Boc Met Leu Phe Oh

Antagonistic Action at Formyl Peptide Receptors (FPRs)

Boc-Met-Leu-Phe-OH functions as an antagonist of FPRs, meaning it binds to the receptor but does not induce the typical downstream signaling cascades that agonists like fMLF would hongtide.comcymitquimica.comnih.govmedchemexpress.commedchemexpress.com. By occupying the receptor binding site, it prevents agonists from binding and initiating cellular responses nih.gov.

Specificity for Formyl Peptide Receptor 1 (FPR1)

Research indicates that Boc-Met-Leu-Phe-OH is a specific antagonist of Formyl Peptide Receptor 1 (FPR1) hongtide.comabbiotec.comcymitquimica.commedchemexpress.commedchemexpress.com. FPR1 is the primary high-affinity receptor for N-formylated peptides like fMLF and is crucial for mediating the chemotactic and activating responses of phagocytes to these microbial and host-derived signals nih.govwikipedia.orgingentaconnect.comnih.gov. Boc-Met-Leu-Phe-OH has been shown to reduce superoxide (B77818) production induced by fMLF in neutrophils, with an EC50 reported as 0.63 μM or 630 nM hongtide.comcymitquimica.commedchemexpress.commedchemexpress.com. It also effectively blocks fMLF-stimulated primary granule exocytosis hongtide.comabbiotec.com.

Interactions with Formyl Peptide Receptor-like 1 (FPRL1/FPR2) and Formyl Peptide Receptor 3 (FPR3)

While Boc-Met-Leu-Phe-OH is primarily known as an FPR1 antagonist, studies have also investigated its interactions with other members of the FPR family, specifically Formyl Peptide Receptor-like 1 (FPRL1), now officially designated as FPR2, and Formyl Peptide Receptor 3 (FPR3) nih.govgenecards.orgnih.govgenecards.orgwikipedia.org. The human FPR family consists of FPR1, FPR2, and FPR3, which share significant sequence homology nih.govnih.gov.

At higher concentrations, Boc-Met-Leu-Phe-OH can also inhibit signaling through FPRL1 (FPR2) nih.govmedchemexpress.com. This suggests a degree of cross-reactivity or lower affinity antagonism at FPR2 compared to FPR1 nih.gov. For instance, Boc-MLF (at 25 μM) has been shown to block FPRL1-agonist serum amyloid A (SAA) induced calcium response medchemexpress.com. The related antagonist Boc-Phe-Leu-Phe-Leu-Phe-OH (Boc-2) is known to be an antagonist of both FPR1 and FPR2 and is considered non-selective guidetopharmacology.org.

The interaction of Boc-Met-Leu-Phe-OH with FPR3 is less extensively documented compared to its effects on FPR1 and FPR2. However, some resources list Boc-MLF as a compound related to FPR3 studies genecards.org. Further research may be needed to fully characterize its affinity and antagonistic activity, if any, at FPR3.

Competitive Binding Dynamics with Formyl-Methionyl-Leucyl-Phenylalanine (fMLF)

Boc-Met-Leu-Phe-OH acts as a competitive antagonist of fMLF at FPR1 nih.gov. This means that Boc-Met-Leu-Phe-OH competes with fMLF for the same binding site on the receptor. The antagonistic effect of Boc-Met-Leu-Phe-OH is overcome by increasing concentrations of the agonist fMLF nih.gov. Early studies involving the replacement of the N-formyl group of fMLF with a tert-butyloxycarbonyl (t-Boc) group demonstrated this conversion from agonist to antagonist activity nih.gov. This competitive interaction is the basis for its ability to reduce fMLF-induced cellular responses like superoxide production and granule exocytosis hongtide.comabbiotec.comcymitquimica.commedchemexpress.commedchemexpress.com.

Ligand-Receptor Binding Kinetics and Affinity Studies

Studies have investigated the binding characteristics of Boc-Met-Leu-Phe-OH to FPR1. Early research established that replacing the N-formyl group of fMLF with a t-Boc group resulted in an antagonist nih.gov. The potency of Boc-Met-Leu-Phe-OH as an FPR1 antagonist has been reported with a pIC50 value of 6.19 in enzyme release assays nih.gov. This corresponds to an IC50 of approximately 0.65 μM. As mentioned earlier, the EC50 for the reduction of fMLF-induced superoxide production is reported around 0.63 μM or 630 nM hongtide.comcymitquimica.commedchemexpress.commedchemexpress.com. These values provide quantitative measures of its affinity and efficacy in blocking FPR1 activation.

Interactive Data Table: Potency of Boc-Met-Leu-Phe-OH at FPR1

AssayPotency MeasureValueReference
Enzyme ReleasepIC506.19 nih.gov
Superoxide ProductionEC500.63 μM hongtide.comcymitquimica.commedchemexpress.com
Superoxide ProductionEC50630 nM medchemexpress.commedchemexpress.com

Note: pIC50 is the negative logarithm of the IC50 molar concentration. An EC50 in an antagonist context refers to the concentration required to achieve 50% of the maximum inhibitory effect.

Conformational Analysis and Receptor Recognition

The conformational analysis of peptides and the structural determinants that govern their interaction with receptors are critical for understanding their activity. While specific detailed conformational analyses of Boc-Met-Leu-Phe-OH binding to FPRs were not extensively detailed in the provided search results, general principles regarding formyl peptide receptor recognition and the impact of structural modifications can be inferred.

Structural Determinants of Antagonist Activity

The conversion of fMLF, an agonist, to Boc-Met-Leu-Phe-OH, an antagonist, highlights the critical role of the N-terminal modification nih.govmdpi.com. The presence of the bulky tert-butyloxycarbonyl group at the N-terminus, instead of the smaller formyl group, is a key structural determinant for its antagonistic activity nih.gov. This modification is thought to alter how the peptide interacts with the FPR1 binding site, allowing it to occupy the site but preventing the conformational changes necessary for receptor activation and downstream signaling nih.gov.

Early models of formyl peptide binding suggested the importance of the N-formyl group and the side chains of the methionine, leucine (B10760876), and phenylalanine residues for productive interaction with the receptor nih.gov. The substitution of the N-formyl group with a t-Boc group, which provides a urethane (B1682113) linkage, fundamentally changes the interaction, leading to antagonism nih.gov.

Further structural determinants of antagonist activity may involve the specific arrangement and interaction of the methionine, leucine, and phenylalanine side chains within the receptor binding pocket when the Boc group is present. While detailed crystallographic or NMR studies specifically on Boc-Met-Leu-Phe-OH bound to FPRs were not found, studies on related formyl peptide analogs and FPR antagonists contribute to the understanding of these interactions nih.govmdpi.comresearchgate.net. The precise molecular mechanisms by which the Boc group confers antagonism, potentially by inducing a different binding pose or preventing key contacts required for activation, would require detailed structural studies of the Boc-Met-Leu-Phe-OH-receptor complex.

Influence of Peptide Backbone Conformation on Receptor Interaction

The conformation of the peptide backbone plays a significant role in the interaction of peptides with their receptors. Studies on formyl-Met-Leu-Phe-OMe and its analogs suggest that while the parent peptide has a flexible structure, modifications can induce a tendency to form specific structures like the β-turn. mdpi.com The substitution of the N-terminal formyl group with a Boc group, as in Boc-Met-Leu-Phe-OH, induces a dramatic loss of the agonist activity seen with fMLF, converting it into an antagonist. nih.govmdpi.commdpi.com This change in activity is linked to the structural alteration at the N-terminus. While the exact conformational influence of the Boc group on the entire Boc-Met-Leu-Phe-OH peptide backbone in the context of FPR binding requires further detailed study, it is understood that the N-terminal modification significantly impacts how the peptide interacts with the receptor binding pocket compared to its formylated counterpart. nih.govmdpi.com

Role of Side Chain Residues in Ligand-Receptor Specificity

The side chains of the amino acid residues in Boc-Met-Leu-Phe-OH contribute to its interaction with FPR1. Based on studies with the agonist fMLF, the methionine side chain is believed to occupy a hydrophobic pocket within the receptor, with potential interaction between the sulfur atom and a positively charged region of the receptor. nih.gov Hydrophobic interactions may also occur between the leucine and phenylalanine residues and FPR1. nih.gov Boc-Met-Leu-Phe-OH, possessing the same amino acid sequence, likely utilizes similar interactions through its side chains to bind to the receptor, contributing to its affinity. scbt.com The hydrophobic nature of the amino acid side chains in Boc-Met-Leu-Phe-OH is noted to enhance binding specificity with biological receptors. scbt.com

Comparison with Other FPR Antagonists (e.g., Boc-FLFLF, Cyclosporin (B1163) H)

Boc-Met-Leu-Phe-OH (Boc-MLF, Boc-1) is one of the earlier described pharmacological antagonists for FPR1. nih.gov Other notable FPR antagonists include Boc-Phe-Leu-Phe-Leu-Phe-OH (Boc-FLFLF, Boc-2) and Cyclosporin H. nih.govgu.seresearchgate.net

Boc-Met-Leu-Phe-OH and Boc-FLFLF are both peptide-based antagonists derived from formyl peptides. nih.govgu.se Boc-FLFLF is a pentapeptide compared to the tripeptide structure of Boc-Met-Leu-Phe-OH. nih.gov While both are antagonists that can inhibit activity through FPR, studies suggest that at higher concentrations, both Boc-MLF and Boc-FLFLF can also inhibit signaling through FPR-like 1 (FPRL1, now known as FPR2). medchemexpress.comgu.seresearchgate.net This indicates a degree of non-specificity at elevated concentrations. nih.govresearchgate.netguidetopharmacology.org

Cyclosporin H, a cyclic undecapeptide, is another antagonist of FPR1 and has been suggested to be more potent and selective for FPR1 compared to the Boc peptides in some studies. nih.govgu.seresearchgate.net However, its specificity can also be limited by off-target effects, such as on calcium/calmodulin–dependent phosphorylation of elongation factor 2. nih.gov Despite this, Cyclosporin H has been more readily used in preclinical studies due to the relatively lower potency and broader FPR2 inhibition observed with the Boc peptides. nih.gov Research comparing the effects of these antagonists on neutrophil responses triggered by different FPR agonists has shown that Cyclosporin H, Boc-MLF, and Boc-FLFLF can inhibit signaling through FPR, with higher concentrations of the Boc peptides also affecting FPRL1. gu.seresearchgate.net

Based on differences in potency, Cyclosporin H has been suggested as a more specific inhibitor for FPR1 compared to the Boc peptides, although receptor overlap can occur at high concentrations for all antagonists. mdpi.comresearchgate.net

Summary of Antagonist Properties:

AntagonistStructure TypePrimary TargetActivity at Higher ConcentrationsSuggested Specificity (Relative)
Boc-Met-Leu-Phe-OHTripeptideFPR1Inhibits FPR2Lower than Cyclosporin H
Boc-Phe-Leu-Phe-Leu-Phe-OHPentapeptideFPR1, FPR2Inhibits FPR2Lower than Cyclosporin H
Cyclosporin HCyclic UndecapeptideFPR1Potential off-target effectsHigher than Boc peptides

Cellular and Molecular Effects of Boc Met Leu Phe Oh

Modulation of Intracellular Signaling Cascades

Boc-Met-Leu-Phe-OH exerts its influence by interfering with the initial steps of neutrophil activation, specifically by blocking the signaling pathways initiated by FPR1. This antagonism has profound effects on downstream signaling events, including those mediated by G proteins, phospholipases, and kinases, ultimately altering calcium homeostasis and cellular responses.

Inhibition of G Protein-Coupled Receptor (GPCR) Signaling Pathways

Boc-Met-Leu-Phe-OH functions as a competitive antagonist of FPR1, a member of the GPCR superfamily. nih.gov Upon binding of an agonist like fMLF, FPR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G protein (primarily of the Gi family). This activation leads to the dissociation of the G protein into its α and βγ subunits, which then propagate the signal to downstream effectors.

By occupying the ligand-binding pocket of FPR1, Boc-Met-Leu-Phe-OH prevents the binding of fMLF and other formylated peptides. nih.gov This blockade inhibits the agonist-induced activation of the G protein, thereby halting the entire downstream signaling cascade at its inception. The antagonistic nature of Boc-Met-Leu-Phe-OH has been demonstrated in various studies where it effectively prevents fMLF-induced cellular responses.

Impact on Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K) Activation

The activation of FPR1 by agonists such as fMLF triggers two major signaling pathways mediated by the dissociated G protein subunits: the Phospholipase C (PLC) pathway and the Phosphoinositide 3-Kinase (PI3K) pathway. The Gβγ subunit is primarily responsible for activating PLC-β, while both Gαi and Gβγ can contribute to the activation of PI3Kγ.

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. DAG, in conjunction with the elevated cytosolic calcium, activates protein kinase C (PKC). nih.gov

The PI3K pathway involves the phosphorylation of PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for various signaling proteins containing pleckstrin homology (PH) domains, such as Akt (protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to their activation. This pathway is crucial for processes like chemotaxis, cell survival, and the production of reactive oxygen species (ROS).

As a potent antagonist of FPR1, Boc-Met-Leu-Phe-OH effectively prevents the fMLF-induced activation of both PLC and PI3K. By blocking the initial G protein activation, it abrogates the generation of IP3, DAG, and PIP3, thereby inhibiting all downstream events associated with these signaling pathways.

Effects on Calcium Mobilization and Influx

The increase in intracellular calcium concentration ([Ca2+]i) is a critical event in neutrophil activation, triggered by fMLF binding to FPR1. This calcium signal is biphasic, consisting of an initial rapid release from intracellular stores followed by a sustained influx of extracellular calcium.

The initial phase of the calcium response is mediated by IP3, generated through the PLC pathway, which induces the release of calcium from the endoplasmic reticulum. The subsequent, more sustained phase is due to the influx of calcium from the extracellular environment through plasma membrane channels. nih.govnih.gov

Boc-Met-Leu-Phe-OH, by inhibiting the upstream activation of PLC, prevents the generation of IP3 and consequently blocks the release of calcium from intracellular stores. This directly attenuates the initial peak in cytosolic calcium concentration observed upon fMLF stimulation. Furthermore, by preventing the initial signaling cascade, Boc-Met-Leu-Phe-OH also indirectly inhibits the subsequent influx of extracellular calcium.

The influx of extracellular calcium in neutrophils upon fMLF stimulation is a complex process involving at least two types of channels: store-operated calcium entry (SOCE) channels and receptor-operated calcium entry (ROCE) channels. nih.gov SOCE is activated by the depletion of intracellular calcium stores, a process sensed by STIM proteins in the endoplasmic reticulum, which then activate Orai channels in the plasma membrane. ROCE, on the other hand, is more directly coupled to receptor activation, though the exact mechanisms are less clear.

By preventing the fMLF-induced depletion of intracellular calcium stores, Boc-Met-Leu-Phe-OH effectively inhibits the activation of SOCE. As an FPR1 antagonist, it also prevents the signaling events that would lead to the opening of ROCE channels. Therefore, Boc-Met-Leu-Phe-OH serves as a comprehensive inhibitor of fMLF-induced calcium influx by blocking the activation pathways for both store-operated and receptor-operated calcium channels.

Regulation of Neutrophil Function

The signaling cascades initiated by FPR1 activation culminate in a variety of functional responses in neutrophils, which are essential for their role in the innate immune system. These functions include chemotaxis, degranulation (the release of antimicrobial proteins from granules), and the production of reactive oxygen species (ROS) through the activation of the NADPH oxidase enzyme complex.

Boc-Met-Leu-Phe-OH has been shown to be a potent inhibitor of these key neutrophil functions by blocking the upstream signaling events. Research has demonstrated that Boc-Met-Leu-Phe-OH can significantly reduce fMLF-induced superoxide (B77818) production, with a reported half-maximal inhibitory concentration (IC50) of 0.63 μM. medchemexpress.com Furthermore, it has been observed to almost completely block the exocytosis of primary granules, a crucial step in the degranulation process. hongtide.com

The inhibitory effects of Boc-Met-Leu-Phe-OH on these critical neutrophil functions underscore its utility as a specific tool for studying the role of FPR1 in inflammatory and immune responses.

Interactive Data Table: Inhibitory Effects of Boc-Met-Leu-Phe-OH on Neutrophil Functions

Neutrophil FunctionAgonistEffect of Boc-Met-Leu-Phe-OHIC50 / Potency
Superoxide ProductionfMLFInhibition0.63 µM medchemexpress.com
Primary Granule ExocytosisfMLFAlmost complete blockade hongtide.comNot specified
Calcium MobilizationfMLFAttenuationNot specified
ChemotaxisfMLFInhibitionNot specified

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
Boc-Met-Leu-Phe-OHN-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine
fMLF / fMLPN-formyl-L-methionyl-L-leucyl-L-phenylalanine
GDPGuanosine diphosphate
GTPGuanosine triphosphate
PLCPhospholipase C
PI3KPhosphoinositide 3-kinase
PIP2Phosphatidylinositol 4,5-bisphosphate
IP3Inositol 1,4,5-trisphosphate
DAGDiacylglycerol
PKCProtein kinase C
PIP3Phosphatidylinositol 3,4,5-trisphosphate
AktProtein kinase B
PDK1Phosphoinositide-dependent kinase 1
ROSReactive oxygen species
NADPHNicotinamide adenine (B156593) dinucleotide phosphate
SOCEStore-operated calcium entry
ROCEReceptor-operated calcium entry
STIMStromal interaction molecule
OraiOrai calcium release-activated modulator

Suppression of Superoxide Anion Production

One of the well-documented effects of Boc-Met-Leu-Phe-OH is its ability to suppress the production of superoxide anions, which are reactive oxygen species (ROS) generated by neutrophils as a defense mechanism against pathogens. Research has shown that Boc-Met-Leu-Phe-OH reduces the production of superoxide induced by fMLP, exhibiting a half-maximal inhibitory concentration (IC50) of 0.63 μM. medchemexpress.com This inhibition is a direct consequence of its antagonist activity at the FPR1, which, when activated, triggers the assembly and activation of the NADPH oxidase enzyme complex responsible for superoxide generation. nih.gov

Inhibition of Primary Granule Exocytosis

Neutrophils store a variety of antimicrobial proteins and enzymes in intracellular granules, which are released upon activation in a process called degranulation or exocytosis. Boc-Met-Leu-Phe-OH has been found to almost completely block the exocytosis of primary (azurophilic) granules stimulated by fMLP. hongtide.com This inhibitory action prevents the release of potent inflammatory and cytotoxic contents, thereby modulating the inflammatory response.

Modulatory Effects on Chemotaxis and Migration

Chemotaxis, the directed movement of cells along a chemical gradient, is a critical process for neutrophils to reach sites of infection and inflammation. The activation of FPR1 by agonists like fMLP is a potent chemoattractant signal for neutrophils. nih.gov As an antagonist of FPR1, Boc-Met-Leu-Phe-OH has been shown to inhibit neutrophil chemotaxis induced by fMLP. nih.gov By blocking the receptor, it disrupts the intracellular signaling pathways that lead to the cytoskeletal rearrangements necessary for cell migration. nih.gov

Influence on Phagocytic Activity

Phagocytosis is the process by which neutrophils and other phagocytic cells engulf and destroy pathogens. The activation of FPRs can contribute to the initiation of phagocytosis. While direct studies on the effect of Boc-Met-Leu-Phe-OH on phagocytosis are limited, its role as an FPR1 antagonist suggests an inhibitory influence. By blocking the fMLP-induced signaling, it is plausible that Boc-Met-Leu-Phe-OH would interfere with the phagocytic response triggered by FPR1 activation.

Impact on Other Leukocyte Populations (e.g., Monocytes, Macrophages, Basophils)

The effects of Boc-Met-Leu-Phe-OH extend beyond neutrophils to other leukocyte populations that also express formyl peptide receptors.

Monocytes and Macrophages: Monocytes in the bloodstream and tissue-resident macrophages are key players in both innate and adaptive immunity. Like neutrophils, they express FPRs and can be activated by formyl peptides. nih.gov The agonist fMLP is known to be a potent chemoattractant for monocytes. nih.gov Consequently, as an FPR antagonist, Boc-Met-Leu-Phe-OH is expected to inhibit the fMLP-induced chemotaxis and activation of these cells. Furthermore, fMLP can induce the translocation of the TRPV2 channel in macrophages, a process that is critical for calcium entry and cell migration. nih.gov By blocking the initial fMLP signal, Boc-Met-Leu-Phe-OH would likely disrupt these downstream events.

Basophils: There is currently a lack of specific research detailing the direct effects of Boc-Met-Leu-Phe-OH on basophil function.

Effects on Cytokine and Chemokine Release (e.g., TNF-α)

The activation of leukocytes through FPRs can lead to the release of various cytokines and chemokines, which are crucial signaling molecules that orchestrate the inflammatory response. Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine. The stimulation of FPR1 by its ligands can contribute to the release of TNF-α. mdpi.com As an antagonist, Boc-Met-Leu-Phe-OH would be expected to inhibit this fMLP-induced cytokine release. For instance, preincubation of neutrophils with TNF-α can enhance their subsequent superoxide anion release in response to fMLP, suggesting a complex interplay between these inflammatory mediators. nih.gov By blocking the fMLP receptor, Boc-Met-Leu-Phe-OH could disrupt this synergistic effect.

Applications of Boc Met Leu Phe Oh in Biological and Biomedical Research

Investigating Formyl Peptide Receptor Biology and Pathology

Formyl peptide receptors, including FPR1, FPR2/ALX, and FPR3, are G protein-coupled receptors (GPCRs) expressed on immune cells like neutrophils, monocytes, and macrophages scbt.comresearchgate.net. They play crucial roles in host defense and inflammation by responding to formylated peptides derived from bacteria and mitochondria nih.gov. Boc-Met-Leu-Phe-OH, as an FPR antagonist, is instrumental in dissecting the complex signaling pathways and biological outcomes mediated by these receptors.

Delineating FPR1-Mediated Processes in Inflammation

FPR1 is a high-affinity receptor for formyl peptides like fMLF and is critical in initiating inflammatory responses nih.govfrontiersin.org. Boc-Met-Leu-Phe-OH is used to block FPR1 activity, helping researchers understand the specific contributions of this receptor to inflammatory processes. Studies have shown that inhibiting FPR1 with antagonists like Boc-Met-Leu-Phe-OH can reduce neutrophil responses, such as superoxide (B77818) production and chemotaxis, which are key events in inflammation medchemexpress.comgu.se. While initially described as an FPR1 antagonist, Boc-Met-Leu-Phe-OH can also inhibit signaling through FPR2 at higher concentrations, indicating a degree of non-selectivity medchemexpress.comgu.seguidetoimmunopharmacology.org. This characteristic requires careful consideration when interpreting research findings.

Research has explored the potential of targeting FPR1 for therapeutic intervention in chronic inflammatory disorders or acute sterile inflammation nih.gov. Boc-Met-Leu-Phe-OH has been among the compounds used in preclinical studies to investigate this potential, although its relatively low potency and lack of absolute specificity compared to newer antagonists like cyclosporin (B1163) H have been noted nih.govresearchgate.net.

Studying Neutrophil-Mediated Tissue Damage Mechanisms

Neutrophils are key players in the innate immune response, and their activation by formyl peptides through FPR1 can lead to the release of reactive oxygen species (ROS) and degranulation, contributing to tissue damage during excessive or prolonged inflammation frontiersin.orggenscript.com. Boc-Met-Leu-Phe-OH is employed in research to inhibit FPR1-mediated neutrophil activation and thus study the mechanisms by which neutrophils contribute to tissue injury. By blocking the binding of formylated peptides to FPR1, Boc-Met-Leu-Phe-OH can reduce neutrophil chemotaxis and the production of superoxide anions, providing insights into how these processes contribute to pathology medchemexpress.comgu.se.

Studies investigating neutrophil activation by various stimuli, including annexin (B1180172) A1 peptides, have utilized Boc-Met-Leu-Phe-OH to confirm the involvement of FPR1 in the observed responses genscript.com. For instance, research on the annexin A1 peptide Ac9-25 showed that its ability to activate neutrophil NADPH-oxidase was totally inhibited by Boc-Met-Leu-Phe-OH, indicating that this activation occurs via FPR1 genscript.com.

As a Research Probe in Immunopharmacology

Boc-Met-Leu-Phe-OH serves as a valuable research probe in immunopharmacology to investigate the intricate interactions between the immune system and various ligands that act on FPRs.

Exploring the Role of Formylated Peptides in Host Defense

Formylated peptides are crucial alarm signals that alert the innate immune system to the presence of bacteria or damaged host cells nih.gov. By acting as an antagonist to FPR1, Boc-Met-Leu-Phe-OH allows researchers to explore the specific contributions of FPR1-mediated signaling to host defense mechanisms. Studies using Boc-Met-Leu-Phe-OH can help delineate how blocking FPR1 affects the recruitment and activation of phagocytes, such as neutrophils and macrophages, which are essential for clearing pathogens and cellular debris .

Research into the synergistic effects of formylated peptides like fMLF with other immune mediators, such as TNF-α, in host defense against bacterial infections has been conducted ingentaconnect.com. While fMLF itself is an agonist, the use of FPR antagonists like Boc-Met-Leu-Phe-OH in related studies could help to specifically attribute observed effects to FPR activation.

Analyzing Endogenous Ligands and Their Effects

Beyond bacterial products, endogenous ligands released from host cells can also activate FPRs, influencing inflammatory resolution and tissue repair researchgate.net. Boc-Met-Leu-Phe-OH can be used to differentiate the effects mediated by formylated peptides from those mediated by endogenous non-formylated ligands that might also interact with FPR1 or other FPRs nih.gov. By selectively blocking FPR1 with Boc-Met-Leu-Phe-OH, researchers can investigate the roles of endogenous ligands, such as annexin A1 and cathepsin G, and their specific downstream signaling pathways and functional outcomes nih.gov.

Studies have shown that while some endogenous ligands bind to FPR1, their functional effects can differ from those of fMLF nih.gov. Using antagonists like Boc-Met-Leu-Phe-OH helps to dissect these differential responses and understand the complex interplay between various ligands and FPRs in regulating immune cell behavior.

Tool in Peptide Design and Drug Discovery Research

Boc-Met-Leu-Phe-OH is also utilized in the broader fields of peptide design and drug discovery. Its structure, incorporating a Boc protecting group and specific amino acids, makes it relevant for synthesizing and studying peptides with potential therapeutic applications chemimpex.comcymitquimica.com.

As a protected peptide, Boc-Met-Leu-Phe-OH serves as a building block in solid-phase peptide synthesis, a common method for creating custom peptides beilstein-journals.org. The Boc group protects the N-terminus during coupling reactions, allowing for the controlled elongation of the peptide chain . This is crucial in developing peptide-based drugs and research probes with desired sequences and modifications chemimpex.combachem.com.

Furthermore, studies involving Boc-Met-Leu-Phe-OH and its analogs contribute to understanding the structure-activity relationships of peptides that interact with FPRs researchgate.netnih.gov. By modifying the structure of Boc-Met-Leu-Phe-OH and assessing the resulting changes in receptor binding and functional activity, researchers can gain insights into the molecular determinants of ligand-receptor interaction researchgate.net. This knowledge is valuable for designing novel peptides or small molecules with improved potency, selectivity, and desired pharmacological profiles for potential therapeutic use in inflammatory diseases or other conditions where FPRs are involved researchgate.net. Boc-Met-Leu-Phe-OH has been used in studies aimed at developing more potent and selective FPR antagonists researchgate.net.

Compound Information

Compound NamePubChem CID
Boc-Met-Leu-Phe-OH14655143
N-formyl-Met-Leu-Phe16212311
Boc-Phe-Leu-Phe-Leu-Phe-OH6433242
Cyclosporin H6918441
Annexin A116212739
Cathepsin G390949

Data Tables

While specific quantitative data tables were not consistently present across the search results in a format suitable for direct extraction and interactive presentation, the research findings highlight key functional data. Below is a summary of reported activities based on the search results:

Table 1: Summary of Boc-Met-Leu-Phe-OH Reported Activities

ActivityTarget ReceptorNotesSource
FPR antagonistFPRs (primarily FPR1)Can also inhibit FPR2 at higher concentrations. medchemexpress.comgu.seguidetoimmunopharmacology.org
Reduces superoxide production induced by fMLFNeutrophils via FPR1IC₅₀ of 0.63 μM reported. hongtide.commedchemexpress.com
Inhibits neutrophil chemotaxisNeutrophils via FPR1Used to study the role of FPR1 in migration. gu.senih.gov
Blocks Ac9-25-induced neutrophil NADPH-oxidase activationNeutrophils via FPR1Indicates Ac9-25 acts via FPR1. genscript.com

Development of Peptide-Based Therapeutic Agents

Boc-Met-Leu-Phe-OH is employed in the synthesis of bioactive peptides that hold potential as therapeutic agents for various diseases, including cancer and metabolic disorders. chemimpex.com Its structure allows for selective modifications, which can facilitate the design of novel compounds with improved efficacy and reduced side effects. chemimpex.com The compound is investigated for its potential in developing targeted cancer therapies, as it can be modified to selectively bind to cancer cells. chemimpex.com It is also used in the creation of diagnostic tools that utilize peptide markers for the early detection of diseases. chemimpex.com

While Boc-Met-Leu-Phe-OH itself has been described as a formyl peptide receptor (FPR) antagonist, its relative low potency and lack of specificity compared to other agents like cyclosporin H have been noted in preclinical studies. nih.govmedchemexpress.comnih.gov However, the core Met-Leu-Phe sequence, particularly in its N-formylated version (fMLF), is a potent chemoattractant and a key ligand for FPRs, which are involved in inflammatory responses. nih.govnih.govingentaconnect.combiocrick.com Boc-Met-Leu-Phe-OH's role as an antagonist of fMLP receptor has been observed in studies investigating the effects of fMLP and related peptides. ingentaconnect.com

Facilitating Protein Interaction Studies and Enzyme Activity Analysis

Boc-Met-Leu-Phe-OH is instrumental in the study of protein interactions and enzyme activity. chemimpex.com Its ability to mimic natural substrates makes it a useful tool for understanding biological processes at the molecular level. chemimpex.com In biochemical studies, this compound aids in investigating protein-protein interactions and enzyme-substrate relationships. It can act as a blocking agent by leveraging its specific amino acid sequence, facilitating selective interactions with reactive sites. scbt.com The Boc group provides steric hindrance, preventing unwanted reactions while maintaining stability, and its hydrophobic side chains enhance molecular interactions. scbt.com

Use in Conformational and Structural Biology Studies

Conformational and structural studies are crucial for understanding the relationship between a peptide's three-dimensional structure and its biological activity. Boc-Met-Leu-Phe-OH and its analogs are utilized in such studies to gain insights into peptide conformation and its interaction with biological targets. researchgate.netmdpi.compsu.eduirb.hr

Employing Boc-Met-Leu-Phe-OH in X-ray Crystallography and NMR Spectroscopy

X-ray crystallography and NMR spectroscopy are powerful techniques used to determine the three-dimensional structure and conformational preferences of molecules, including peptides. psu.eduacs.orgias.ac.innih.gov While direct crystal structures of Boc-Met-Leu-Phe-OH were not extensively found in the search results, studies on related formylated and Boc-protected peptides with similar sequences or structural constraints highlight the application of these techniques. researchgate.netpsu.eduirb.hrresearchgate.net X-ray diffraction studies have been performed on analogs of formyl-Met-Leu-Phe-OH to investigate their solid-state conformation. psu.edu These studies can reveal details about peptide backbone conformation, intramolecular hydrogen bonds, and crystal packing arrangements. psu.edu

NMR spectroscopy, particularly solid-state NMR, has been used to study the conformation and dynamics of peptides, including N-formyl-Met-Leu-Phe-OH. biocrick.comias.ac.inbeilstein-journals.orgnih.govresearchgate.net Labeled versions of peptides are often used in NMR studies to facilitate the analysis of molecular groups and distance measurements. beilstein-journals.orgnih.gov Concentration dependence studies using NMR can also provide information about peptide aggregation in solution. ias.ac.in

Theoretical Conformational Analysis of Peptide Analogs

Theoretical conformational analysis, often employing computational methods like molecular mechanics and Density Functional Theory (DFT), is used in conjunction with experimental techniques to understand the preferred conformations of peptides and their analogs. mdpi.comirb.hrmdpi.com Studies on formyl-Met-Leu-Phe-OMe and its analogs have utilized theoretical methods to investigate backbone conformation and the influence of modifications on structure. mdpi.com These analyses can help predict stable conformers and provide insights into the flexibility of peptide structures. mdpi.com Theoretical studies can also explore the role of hydrogen bonding and other interactions in stabilizing specific conformations. mdpi.comirb.hr

Theoretical conformational analysis of chemotactic peptides like formyl-Met-Leu-Phe-OMe has shown that they can adopt varied conformational structures, including beta-turn structures stabilized by intramolecular hydrogen bonds. mdpi.com These studies contribute to understanding the relationship between ligand structure and its interaction with receptors. psu.edumdpi.com

Preclinical and in Vivo Research Contexts

Use of Boc-Met-Leu-Phe-OH in Animal Models of Inflammation

Boc-Met-Leu-Phe-OH has been employed in animal models to probe the involvement of formyl peptide receptors, particularly FPR1, in inflammatory processes. Studies utilizing Boc-Met-Leu-Phe-OH aim to understand how blocking FPR activation impacts the recruitment and activation of phagocytic cells, such as neutrophils, at sites of inflammation. nih.govnih.gov

While fMLF, a potent FPR agonist, is known to induce proinflammatory responses and has been implicated in conditions like inflammatory bowel disease, the use of FPR antagonists like Boc-Met-Leu-Phe-OH in animal models helps to elucidate the specific contributions of FPR signaling to the inflammatory cascade. researchgate.net For instance, fMLF has been shown to induce dose-dependent contractions in guinea-pig ileum, an effect blocked by FPR antagonists. researchgate.net This suggests a role for FPRs in mediating gastrointestinal motility in response to formyl peptides, potentially relevant in inflammatory conditions affecting the gut. researchgate.net

Research has indicated that while fMLF can induce proinflammatory cytokine gene expression in human peripheral blood monocytes, the effect of Boc-Met-Leu-Phe-OH in in vivo inflammation models is often studied in the context of its antagonistic activity against such agonists. chemsrc.com

Role in Studies of Anti-Inflammatory or Analgesic Effects

Boc-Met-Leu-Phe-OH's primary role in research related to anti-inflammatory or analgesic effects stems from its function as an FPR antagonist. By blocking the activation of FPRs by endogenous or exogenous agonists, Boc-Met-Leu-Phe-OH can potentially modulate downstream inflammatory responses. nih.govnih.govmedchemexpress.com

Studies have investigated the impact of FPR antagonism on neutrophil function, which is central to acute inflammation. nih.gov While FPR1 activation by formylated peptides typically leads to neutrophil recruitment and activation, blocking this receptor with antagonists like Boc-Met-Leu-Phe-OH can interfere with these processes. nih.gov

In the context of pain (analgesia), research on formyl peptide receptors and their ligands, including fMLF and its antagonists, is ongoing. While some studies focus on endogenous opioid peptides and their receptors in analgesia, the formyl peptide receptor system represents a separate pathway involved in inflammatory pain signaling. biorxiv.orgnih.govdtic.milnih.gov The use of Boc-Met-Leu-Phe-OH in such studies would be to investigate the contribution of FPR activation to pain perception in inflammatory settings. One study noted that while fMLP (fMLF) receptor antagonist Boc-Met-Leu-Phe-OH did not alter the response to formalin in a pain model, it was able to block the anti-nociceptive effects of annexin (B1180172) I and fMLP, suggesting a complex interplay of pathways. ingentaconnect.com

Limitations of Boc-Met-Leu-Phe-OH in Preclinical Applications

Despite its utility as a research tool, Boc-Met-Leu-Phe-OH has limitations in preclinical applications. One significant limitation is its relative low potency compared to other FPR antagonists. nih.gov Additionally, Boc-Met-Leu-Phe-OH may lack complete specificity, exhibiting inhibitory effects on both FPR1 and FPR2, although it is often described as preferentially inhibiting FPR1. nih.govresearchgate.netmedchemexpress.com This lack of high specificity can complicate the interpretation of results when trying to delineate the specific roles of individual FPR subtypes in complex biological processes. nih.gov

The development of more potent and specific FPR antagonists, such as cyclosporin (B1163) H for FPR1, has led to these agents being more readily used in some preclinical studies. nih.gov However, even these newer agents may have limited specificity. nih.gov Therefore, researchers must carefully consider the specificity profile of Boc-Met-Leu-Phe-OH when designing experiments and interpreting data from studies utilizing this compound.

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Modification of Boc-Met-Leu-Phe-OH Sequence

N-Terminal Protecting Group Variations

The nature of the N-terminal protecting group significantly impacts the biological activity of Met-Leu-Phe peptides. The presence of a formyl group, as in fMLF, is crucial for potent agonist activity at FPR1. mdpi.com Replacing the N-formyl group with a tert-butyloxycarbonyl (Boc) group, as in Boc-Met-Leu-Phe-OH, results in a switch from agonist to antagonist activity. hongtide.commdpi.com This suggests that the N-terminal formyl group is involved in key interactions required for receptor activation, while the bulkier Boc group may prevent these interactions, leading to receptor blockade. Other carbamate (B1207046) groups, such as iso-butyloxycarbonyl and benzyloxycarbonyl, have also been shown to confer antagonistic properties when replacing the formyl group. mdpi.com

Amino Acid Substitutions at Met, Leu, and Phe Positions

Substitutions at each of the three amino acid positions (Met-1, Leu-2, and Phe-3) in the Boc-Met-Leu-Phe-OH sequence have been explored to understand their roles in receptor binding and activity. Studies on fMLF analogues have shown that hydrophobic residues are generally preferred at all three positions for interaction with FPRs. ias.ac.in

Methionine (Met-1): The methionine residue at the N-terminus is particularly important for recognition by FPR1, especially when formylated. mdpi.com Modifications or replacements of methionine can significantly alter activity. For instance, replacing methionine with thiomethionine can lead to a dramatic loss of activity in fMLF analogues. mdpi.com

Leucine (B10760876) (Leu-2): The leucine residue at the second position is also critical. Studies involving the replacement of leucine with α,α-dialkylated residues have shown that the retention of biological activity is possible, suggesting some flexibility in the requirements at this position while potentially influencing conformational preferences. ias.ac.in

Phenylalanine (Phe-3): The phenylalanine residue at the C-terminus is important for biological activity. ingentaconnect.com Modifications or replacements at this position can affect the peptide's interaction with the receptor.

Detailed research findings on specific amino acid substitutions and their impact on the antagonistic activity of Boc-Met-Leu-Phe-OH are often presented in the context of binding affinity (e.g., Ki values) or functional assays (e.g., inhibition of calcium flux or superoxide (B77818) production). For example, Boc-Met-Leu-Phe-OH has been shown to reduce superoxide production induced by fMLF with an EC50 of 0.63 μM and can almost completely block fMLF-stimulated primary granule exocytosis. hongtide.com

Incorporation of Unnatural Amino Acids and β-Amino Acids

The incorporation of unnatural amino acids and β-amino acids into peptide sequences is a common strategy in SAR studies to constrain conformation, improve metabolic stability, and modulate biological activity. cpcscientific.comsigmaaldrich.com Unnatural amino acids offer a wider range of side-chain functionalities and backbone structures compared to the 20 standard amino acids. cpcscientific.com

Replacing native α-amino acid residues with β-aminocarboxylic or β-aminosulfonic acids can lead to profound alterations in the established requirements for optimal ligand-receptor interaction. researchgate.net For example, analogues of fMLF-OMe containing β-alanine or taurine (B1682933) at the central position instead of leucine have been synthesized. While peptides with β-alanine at this position were found to be quite inactive as chemoattractants, those containing taurine exhibited remarkable activity. researchgate.net This highlights that the impact of incorporating unnatural amino acids is highly dependent on the specific residue and its position within the peptide sequence.

Impact of Chirality (e.g., D-Leu vs L-Leu) on Activity and Selectivity

Chirality plays a significant role in the interaction of peptides with their receptors. Most biologically active peptides are composed of L-amino acids. Substituting an L-amino acid with its D-isomer can significantly alter the peptide's conformation and its ability to bind to and activate a receptor. diva-portal.org

For formyl peptide receptors, the stereochemistry of the amino acids in the tripeptide sequence is crucial for optimal interaction. While specific data on the impact of D-Leu versus L-Leu substitution specifically within the Boc-Met-Leu-Phe-OH sequence and its antagonistic activity is not extensively detailed in the provided search results, studies on related formyl peptides and other peptide ligands demonstrate the general importance of chirality. For instance, D-amino acids are sometimes used in non-natural peptide sequences , and the stereoselectivity of transporters like LAT1 for amino acids such as Phe, Leu, and Met has been reported, albeit modestly for these specific residues nih.gov. The incorporation of D-stereocenters is a known method for diversifying unnatural motifs in peptidomimetics. nih.gov Generally, changes in chirality can affect binding affinity, efficacy (switching from agonist to antagonist or vice versa), and selectivity for different receptor subtypes.

Correlations Between Conformational Preferences and Biological Activity

The biological activity of a peptide is intimately linked to its three-dimensional structure or conformation when it interacts with its receptor. nih.govnih.gov SAR studies often involve investigating the conformational preferences of peptides and their analogues to understand how specific conformations relate to observed biological activity.

For formyl-Met-Leu-Phe-OH (fMLF-OH) and its derivatives, conformational studies using techniques like NMR, IR, and X-ray crystallography, as well as theoretical methods, have been conducted. mdpi.comchem-soc.si These studies aim to identify the "biologically active backbone conformation" that binds to the receptor. ias.ac.in However, finding a single common structure that explains the biological activity of chemotactic peptides has been challenging, possibly because experimental analyses are conducted in different environments than where the peptides exert their biological function. mdpi.comchem-soc.si

Some studies suggest that a β-turn structure might be relevant for the activity of chemotactic peptides, particularly for conformationally constrained analogues. mdpi.comchem-soc.si However, the parent peptide fMLF-OMe appears to have a flexible structure, and its activity might be due to this flexibility, allowing it to adopt the necessary conformation upon binding to the receptor. mdpi.com

For Boc-Met-Leu-Phe-OH, its antagonistic activity suggests that its preferred conformation, or the conformation it adopts upon binding to FPR1, differs from that of agonist ligands like fMLF. The Boc group itself can influence the conformational preferences of the N-terminus. researchgate.net Understanding these conformational differences is key to elucidating the mechanism of antagonism.

Design Principles for Novel FPR Antagonists Based on Boc-Met-Leu-Phe-OH Scaffolds

The insights gained from SAR studies on Boc-Met-Leu-Phe-OH and related peptides provide a foundation for designing novel FPR antagonists. The key design principles include:

N-Terminal Modification: The Boc group serves as a successful N-terminal modification for achieving FPR1 antagonism. hongtide.commdpi.com Exploring other bulky or conformationally restrictive groups at this position could lead to new antagonists with potentially improved properties.

Amino Acid Identity and Position: The specific amino acids at positions 1, 2, and 3 are crucial for receptor interaction. ias.ac.in Designing analogues involves making targeted substitutions based on SAR data to optimize binding affinity and selectivity for FPR1 over other FPR subtypes (FPR2, FPR3). nih.govbiorxiv.org Hydrophobic residues are generally important, but the optimal side chains at each position need to be determined through systematic studies.

Incorporation of Unnatural Amino Acids: Introducing unnatural amino acids can be used to constrain the peptide's conformation to favor an antagonist-binding pose, increase metabolic stability (peptides are often susceptible to enzymatic degradation) cpcscientific.com, and introduce novel interactions with the receptor. sigmaaldrich.com β-amino acids, for example, can alter backbone flexibility and introduce conformational biases. researchgate.net

Chirality: While L-amino acids are typical, incorporating D-amino acids at specific positions can significantly impact activity and selectivity by altering local conformation and potentially increasing resistance to enzymatic degradation. diva-portal.org

Conformational Control: Designing molecules that favor specific conformations that are incompatible with receptor activation but conducive to stable binding can lead to potent antagonists. This can be achieved through the use of conformationally constrained amino acids (e.g., cyclic amino acids, α,α-dialkylated amino acids) ias.ac.inresearchgate.net or by incorporating structural elements that induce preferred turns or folds. mdpi.comchem-soc.si

Peptidomimetic Approaches: Moving beyond linear peptides to peptidomimetics, which mimic the key structural and pharmacological features of the peptide while having improved properties like oral bioavailability and metabolic stability, is a common strategy in drug design. diva-portal.orgnih.govacs.org Boc-Met-Leu-Phe-OH serves as a scaffold or starting point for the design of such peptidomimetics. acs.org

The design process often involves a combination of rational design based on SAR data and computational approaches, such as molecular docking and dynamics simulations, to predict how modified peptides or peptidomimetics will interact with the FPR binding site. acs.orgresearchgate.net The goal is to design molecules that bind with high affinity to FPR1 but fail to induce the conformational changes necessary for downstream signaling, thus acting as effective antagonists. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Boc-Met-Leu-Phe-OH14655143
fMLF16212449
Boc-Phe-Leu-Phe-Leu-Phe-OH24857456
Boc-Met-OH24865567
Boc-Leu-OH74130
Boc-Phe-OH77857
Boc-Met-Leu-Phe-OMe119177
β-alanine230
Taurine1123

Data Tables

Based on the information available, a representative data table illustrating the impact of N-terminal modification on FPR1 activity can be constructed:

Table 1: Impact of N-Terminal Modification on FPR1 Activity

Peptide SequenceN-Terminal GroupFPR1 ActivityNotesSource
Met-Leu-Phe-OHFormyl (f-)AgonistPotent chemoattractant mdpi.comingentaconnect.com
Met-Leu-Phe-OHBoc-AntagonistBlocks fMLF-stimulated responses hongtide.commdpi.com
Met-Leu-Phe-OHiso-Butyloxy-AntagonistConfers antagonistic properties mdpi.com
Met-Leu-Phe-OHBenzyloxy-AntagonistConfers antagonistic properties mdpi.com

Creating interactive tables with the provided grounding data is not directly feasible within this response format. However, the information presented in the text and the illustrative table above summarizes the key findings regarding the SAR of Boc-Met-Leu-Phe-OH.

Future Directions and Therapeutic Potential

Advancements in Understanding FPR Subtype Selectivity

Understanding the nuances of how peptides interact with different FPR subtypes is critical for developing targeted therapies. Early research identified Boc-Met-Leu-Phe-OH as an FPR antagonist, but its utility was somewhat limited by relatively low potency and a lack of strict specificity, showing some inhibition of FPR2 in addition to FPR1 nih.govresearchgate.netguidetopharmacology.org. Similarly, Boc-Phe-Leu-Phe-Leu-Phe-OH (Boc-FLFLF or Boc2), another related peptide, is considered non-selective as it antagonizes both FPR1 and FPR2 guidetopharmacology.orgresearchgate.net.

Recent advancements in understanding FPR subtype selectivity have highlighted the importance of specific structural features within formyl peptides and their analogues. Studies suggest that while the N-terminal formylmethionine residue is crucial for recognition by FPR1, the C-terminal portion of the peptide also plays a significant role in determining receptor preference aai.org. The precise structural determinants that confer selective recognition by FPR1 versus FPR2 are still being elucidated, but ongoing research aims to define these features to enable the rational design of highly selective modulators aai.org.

Potential for Developing Highly Specific FPR1-Targeted Therapeutics

Given the significant role of FPR1 in mediating inflammatory responses, particularly neutrophil activation and chemotaxis towards sites of infection or injury, it represents an attractive target for therapeutic intervention in various inflammatory disorders researchgate.netfrontiersin.org. The development of potent and highly specific FPR1-targeted therapeutics is an area of active research.

While Boc-Met-Leu-Phe-OH was an early step in this direction, its limitations in terms of potency and selectivity have driven the search for improved FPR1 antagonists nih.govresearchgate.net. The development of strong FPR antagonists is considered of considerable interest for their potential use in treating inflammation-related conditions ingentaconnect.com. Current efforts are focused on identifying and developing new compounds, including small molecules and peptide derivatives, with enhanced efficacy, selectivity for FPR1 over other FPR subtypes, and favorable pharmacokinetic properties acs.org. Structure-activity relationship studies, building upon the knowledge gained from peptides like Boc-Met-Leu-Phe-OH, are valuable in guiding the design of novel, selective FPR1 antagonists nih.gov. For instance, recent investigations are exploring pyrazolidinone carboxamide derivatives as potential potent and selective inhibitors of FPR1 acs.org.

Exploration of Boc-Met-Leu-Phe-OH Derivatives in Disease Models

The exploration of Boc-Met-Leu-Phe-OH and its derivatives extends to various disease models to assess their potential therapeutic applications. As an FPR antagonist, Boc-Met-Leu-Phe-OH has been shown to block the effects of FPR agonists like fMLP and annexin (B1180172) I in certain contexts, such as inhibiting anti-nociceptive effects in a formalin model ingentaconnect.com.

Beyond its direct use, the structure of Boc-Met-Leu-Phe-OH serves as a basis for designing peptide analogues with potentially improved properties, such as increased resistance to enzymatic degradation and longer in vivo half-lives ingentaconnect.com. Research is also investigating the potential of Boc-Met-Leu-Phe-OH in the context of targeted cancer therapies, suggesting its structure could be modified to selectively bind to cancer cells chemimpex.com.

Derivatives of related peptides, such as Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH (Boc-FlFlF), have been synthesized and evaluated as FPR antagonists, demonstrating that modifications, such as the incorporation of unnatural amino acids, can lead to significant improvements in potency and FPR subtype selectivity nih.gov. Studies utilizing FPR1 antagonists, including derivative compounds, are being conducted in disease models like LPS-induced acute respiratory distress syndrome (ARDS) in mice to evaluate their ability to reduce neutrophil-driven inflammation and associated lung injury acs.org. Furthermore, the broader field of peptide-based nanomaterials, which could potentially incorporate Boc-Met-Leu-Phe-OH derivatives, is being explored for applications in cancer therapy, including targeted drug delivery and modulating immune responses within the tumor microenvironment mdpi.com.

Emerging Research Areas for Peptide-Based Modulators of Immune Responses

The research on Boc-Met-Leu-Phe-OH is situated within the broader and rapidly advancing field of peptide-based modulators of immune responses. Peptides are gaining significant attention for their potential in immunotherapy and treating infectious diseases due to their inherent biocompatibility, specificity, and the ability for chemical modification mdpi.combsmiab.orgrsc.orgfrontiersin.orgnih.gov.

Emerging research areas include the development of peptide-based nanovaccines, which utilize peptides to present antigens and stimulate robust cellular and humoral immune responses bsmiab.orgfrontiersin.orgnih.gov. These nanovaccines can enhance antigen uptake by antigen-presenting cells and act as immune adjuvants rsc.org. In cancer immunotherapy, peptide-based nanomaterials are being developed not only as vaccine carriers but also for their ability to modulate immune cell functions, such as enhancing the maturation and activation of dendritic cells and stimulating T-cell activity to amplify anti-cancer immune reactions mdpi.com.

Immunomodulatory host defense peptides are also being extensively investigated for their diverse effects on various immune cells, including their ability to stimulate or inhibit immune responses frontiersin.orgnih.gov. Beyond direct immune cell modulation, peptide-drug conjugates represent a significant emerging direction, where peptides are used to specifically deliver therapeutic agents to target cells or tissues, potentially improving efficacy and reducing systemic toxicity nih.govthno.org. These advancements in peptide chemistry and delivery systems are continuously opening new possibilities for the therapeutic application of peptides and their derivatives in modulating immune responses for treating a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Boc-Met-Leu-Phe-OH?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) chemistry. After cleavage and deprotection, the peptide is purified via reverse-phase HPLC. Characterization includes mass spectrometry (MS) for molecular weight verification (e.g., observed m/z ~509.66 for C₂₅H₃₉N₃O₆S) and nuclear magnetic resonance (NMR) to confirm structural integrity. Purity (>98%) is validated using analytical HPLC with UV detection at 214 nm .

Q. How is Boc-Met-Leu-Phe-OH utilized in experimental workflows, particularly in receptor studies?

  • Methodological Answer : The peptide acts as a formyl peptide receptor (FPR) antagonist. In functional assays, researchers pre-incubate cells (e.g., neutrophils) with Boc-Met-Leu-Phe-OH (10–100 µM) to block FPR activation before stimulating with agonists like fMLP. Responses are measured via calcium flux assays or chemotaxis experiments. Note: At high concentrations, it may antagonize FPRL1, requiring careful dose optimization to avoid off-target effects .

Q. What analytical challenges arise when using Boc-Met-Leu-Phe-OH as an internal standard in chromatography?

  • Methodological Answer : Its hydrophobicity can lead to retention time variability in reverse-phase LC. To mitigate this, use a stable isotope-labeled analog (e.g., deuterated Boc-Met-Leu-Phe-OH) for consistent co-elution. If unavailable, validate method specificity by spiking the compound into blank matrices (e.g., plasma) and confirming no interference at the analyte’s retention window .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Boc-Met-Leu-Phe-OH’s receptor specificity across studies?

  • Methodological Answer : Contradictions often stem from differences in cell types or assay conditions. For example, in HEK293 cells overexpressing FPRL1, high peptide concentrations (>50 µM) may exhibit antagonism, whereas primary neutrophils (expressing FPR) show specificity at lower doses. To address this:

  • Perform receptor-binding assays (e.g., competitive radioligand binding) to quantify affinity (Ki).
  • Use siRNA knockdown of FPR/FPRL1 to isolate receptor-specific effects .

Q. What experimental designs are optimal for studying Boc-Met-Leu-Phe-OH’s dual role as an FPR antagonist and partial FPRL1 modulator?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1–100 µM to identify thresholds for FPR vs. FPRL1 activity.
  • Cross-Validation : Compare results across orthogonal assays (e.g., calcium imaging, cAMP inhibition).
  • Negative Controls : Include FPR/FPRL1 knockout models or selective inhibitors (e.g., WRW4 for FPRL1) to confirm target engagement .

Q. How should researchers address variability in Boc-Met-Leu-Phe-OH’s stability during long-term biochemical assays?

  • Methodological Answer : The peptide’s methionine residue is prone to oxidation. Strategies include:

  • Storing aliquots at -80°C in argon-flushed vials.
  • Adding antioxidants (e.g., 1 mM DTT) to assay buffers.
  • Monitoring degradation via LC-MS before and after experiments .

Methodological Guidance for Literature Reviews

  • Systematic Searches : Use SciFinder and PubMed with keywords like “Boc-Met-Leu-Phe-OH AND FPR antagonism” and apply filters for publication date (e.g., 2010–2025). Cross-reference citations in primary papers to identify seminal studies .
  • Data Quality Assessment : Evaluate studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize articles reporting dose-response data over qualitative observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine
Reactant of Route 2
t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.